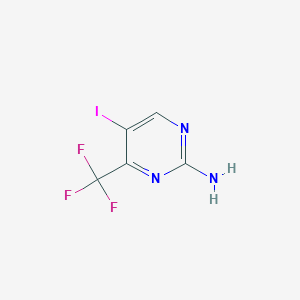![molecular formula C19H13ClF2N2O2 B2548442 1-[(3-氯苯基)甲基]-N-(2,4-二氟苯基)-6-氧代吡啶-3-甲酰胺 CAS No. 478065-96-2](/img/structure/B2548442.png)
1-[(3-氯苯基)甲基]-N-(2,4-二氟苯基)-6-氧代吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide" is a complex molecule that likely exhibits a range of interactions and properties due to the presence of multiple functional groups and halogen substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related chlorophenylpyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes . This suggests that the target compound could potentially be synthesized through a similar pathway, possibly involving the reaction of a suitable pyridinecarbonyl chloride with a 2,4-difluorophenylamine derivative. Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from amines and chlorinated pyridine carboxylic acid derivatives indicates that halogenated pyridine carboxamides can be synthesized through amine acylation reactions .
Molecular Structure Analysis
The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) shows that the ligand can act as an N3-tridentate, coordinating to metal atoms via pyridine and amide nitrogen atoms . This implies that the target compound may also exhibit coordination capabilities, particularly if metals are present in the environment. The presence of chloro and fluoro substituents could influence the planarity and electronic distribution within the molecule, affecting its interaction with other molecules or metals.
Chemical Reactions Analysis
The papers do not provide specific reactions for the target compound. However, the presence of amide and halogen groups in the structure suggests that it could participate in various chemical reactions, such as nucleophilic substitution or hydrogen bonding interactions. The reactivity of the compound could be influenced by the electronic effects of the chloro and fluoro substituents, as well as the overall molecular geometry .
Physical and Chemical Properties Analysis
The physicochemical studies of N-(chlorophenyl)pyridinecarboxamides reveal that hydrogen bonding plays a significant role in the aggregation of these molecules . The melting temperatures of these compounds depend on lattice energy and molecular symmetry, following Carnelley’s rule, which could also be relevant for the target compound. The presence of intramolecular hydrogen bonds in related structures suggests that the target compound may also exhibit such interactions, potentially affecting its solubility, melting point, and other physical properties .
科学研究应用
氯酚的环境影响和毒性
氯酚 (CP) 是广泛存在的环境污染物,源自农业和工业活动。它们以其对自然降解的抵抗力而闻名,导致在各种生态系统中积累。已经研究了 CP 对水生生物,特别是鱼类的急性毒性和慢性毒性。研究重点关注 CP 及其代谢产物引发的氧化应激、免疫系统改变、内分泌干扰和潜在致癌作用。这些作用是通过诸如活性氧物质的产生、脂质过氧化、氧化 DNA 损伤和抗氧化系统破坏等机制介导的。CP 还影响免疫细胞的数量和功能,包括 B 细胞和巨噬细胞,并干扰激素水平和受体功能。在较高浓度下,CP 可以通过多种途径诱导细胞凋亡,而在较低浓度下,它们可以促进细胞增殖并营造易患癌症的环境 (Tingting Ge 等,2017)。
涉及氯酚的化学和热过程
CP 研究的另一个方面集中在其作为化学和热过程(包括城市固体废物焚烧 (MSWI))中二恶英前体的作用。CP,包括它们的单氯到五氯同系物,由于它们与二恶英形成的相关性而具有重要意义。这篇综述总结了不同 MSWI 条件下 CP 和二恶英的浓度,探讨了 CP 促进二恶英形成的途径。该研究深入了解了涉及的反应,并提出了 CP 转化为更具毒性和持久性的化合物的潜在机制 (Yaqi Peng 等,2016)。
未来方向
Given the lack of information about this specific compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. Similar compounds have shown a range of biological activities, suggesting that this compound could also have interesting properties .
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-14-3-1-2-12(8-14)10-24-11-13(4-7-18(24)25)19(26)23-17-6-5-15(21)9-16(17)22/h1-9,11H,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLWRDBDNUWZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2548359.png)
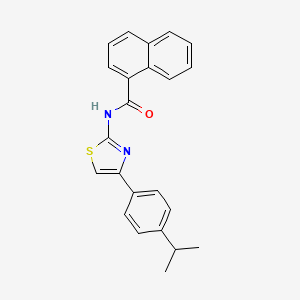
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide](/img/structure/B2548362.png)
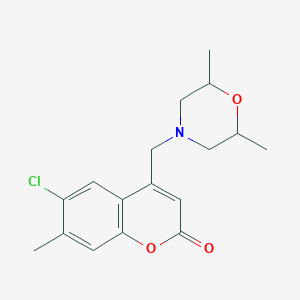

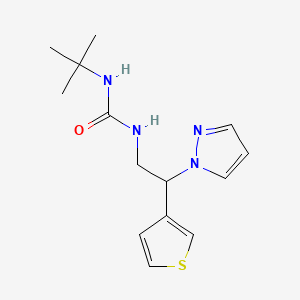
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2548370.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)
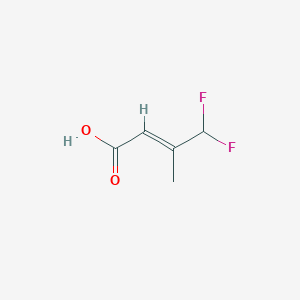
![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)
